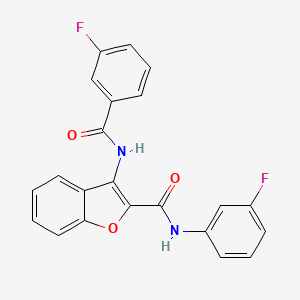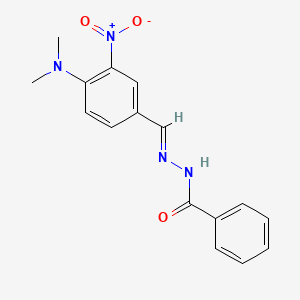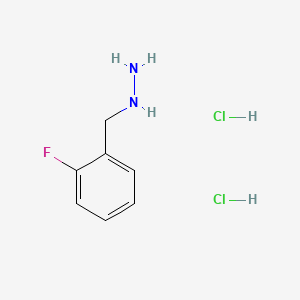
2-methyl-3-(oxolan-2-yl)propanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-3-(oxolan-2-yl)propanoic Acid is a useful research compound. Its molecular formula is C8H14O3 and its molecular weight is 158.197. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Kinetics and Extraction Solvent Potential
Chemical Kinetics in Biodiesel Combustion
Research into biodiesel combustion kinetics offers insights into how chemical structures similar to 2-methyl-3-(oxolan-2-yl)propanoic acid might behave under combustion conditions. Biodiesel, comprised of fatty acid methyl esters, presents a renewable energy source with different combustion characteristics than traditional hydrocarbon fuels. The study of surrogates like methyl butanoate helps elucidate the effects of molecular structure on combustion, potentially informing the utility of related compounds in biofuel applications or as bio-based solvents for extracting natural products (Lai, Lin, & Violi, 2011).
Sustainable Extraction Solvents
2-Methyloxolane (2-MeOx) has been highlighted as a sustainable, bio-based solvent for extracting lipophilic natural products, indicating a potential area of application for structurally related compounds. Its effectiveness, low toxicity, and environmental friendliness compared to traditional petroleum-based solvents underscore the promise of similar compounds in green chemistry and sustainable industrial processes (Rapinel et al., 2020).
Bioremediation and Environmental Fate
Bioremediation of Contaminants
The aerobic biodegradation of compounds like MTBE (methyl tert-butyl ether) showcases the potential for certain microbes to break down complex organic molecules, offering a pathway for the environmental remediation of related compounds. This research domain underscores the importance of understanding the microbial degradation pathways and the environmental fate of synthetic chemicals, including those similar to this compound (Deeb, Scow, & Alvarez-Cohen, 2004).
Toxicology and Chemical Safety
Toxicology of Degradation Products
Studies on the degradation products of chemical warfare agents provide critical insights into the toxicology and safety of synthetic chemicals. Understanding the breakdown pathways and toxicity of compounds can inform safe handling practices and environmental risk assessments for related chemical entities (Munro et al., 1999).
Safety and Hazards
Propriétés
IUPAC Name |
2-methyl-3-(oxolan-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-6(8(9)10)5-7-3-2-4-11-7/h6-7H,2-5H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVOMWXXVTYVBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-methyl-N-{4-[(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)sulfamoyl]phenyl}propanamide](/img/structure/B2529005.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2529006.png)



![1-{6-[(2-{[4-(methylsulfonyl)phenyl]amino}-2-oxoethyl)thio]pyridazin-3-yl}-N-propylpiperidine-3-carboxamide](/img/structure/B2529014.png)
![ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate](/img/structure/B2529015.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-({5-[2-(naphthalen-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2529019.png)
![ethyl (2Z)-2-{2-[4-(trifluoromethoxy)phenyl]hydrazin-1-ylidene}propanoate](/img/structure/B2529020.png)

![6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2529022.png)
![1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2529023.png)

